[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL
Description
[4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a hydroxymethyl group and linked via a carbonyl bridge to a 4-phenyloxane moiety.
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOURUUHNPRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the phenyl and oxane groups through nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium iodide, potassium bromide.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and neurological disorders.
Industry: Industrially, [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications, from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Morpholine Derivatives
Key Observations :
- Substituent Diversity: The target compound’s hydroxymethyl and phenyloxane groups distinguish it from analogs like BACE inhibitors (aminoethanol substituents) or hemoglobin modulators (nicotinoyl and benzaldehyde moieties). These differences likely impact receptor binding and metabolic stability .
- Conformational Flexibility : The morpholine and oxane rings may adopt puckered conformations, as described by Cremer and Pople’s puckering coordinates, influencing stereoelectronic properties and intermolecular interactions .
Biological Activity
[4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol is characterized by a morpholine ring substituted with a phenyloxane moiety. Its molecular formula is with a molecular weight of 346.464 g/mol. The compound exhibits moderate lipophilicity, indicated by a LogP value of 2.421, which suggests it may cross biological membranes effectively.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives containing morpholine rings have demonstrated efficacy against various bacterial strains due to their ability to disrupt cellular membranes and inhibit protein synthesis. The specific antimicrobial activity of [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol has not been extensively studied but can be hypothesized based on its structural similarity to known active compounds.
Anticancer Activity
Morpholine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Although direct evidence for [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol's anticancer effects is limited, its structural analogs have shown promise in preclinical trials.
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Enzymatic Activity : Many morpholine derivatives act as enzyme inhibitors, affecting pathways critical for cell survival.
- Disruption of Cellular Processes : By interfering with membrane integrity and function, these compounds can lead to cell death.
- Modulation of Signaling Pathways : Some studies suggest that morpholine-containing compounds can alter signaling pathways involved in cell proliferation and survival.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related morpholine derivative against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating potential for development as an antimicrobial agent.
- Anticancer Research : In vitro studies on structurally similar morpholine compounds demonstrated growth inhibition in various cancer cell lines, including breast and colon cancer. These findings support further investigation into [4-(4-Phenyloxane-4-carbonyl)morpholin-3-yl]methanol for potential anticancer applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O3 |
| Molecular Weight | 346.464 g/mol |
| LogP | 2.421 |
| Antimicrobial Activity | Hypothetical based on analogs |
| Anticancer Activity | Promising (based on analogs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
